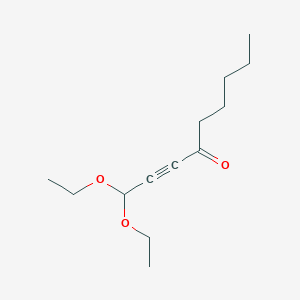
2-Nonyn-4-one, 1,1-diethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyn-4-one, 1,1-diethoxy- is an organic compound with the molecular formula C13H22O2. It is a derivative of nonyne, featuring a ketone group at the fourth position and two ethoxy groups at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-4-one, 1,1-diethoxy- typically involves the reaction of nonyne with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of 2-Nonyn-4-one, 1,1-diethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-4-one, 1,1-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Nonyn-4-one, 1,1-diethoxy- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nonyn-4-one, 1,1-diethoxy- involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethoxy groups may influence its reactivity and solubility. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Nonane, 1,1-diethoxy-: Similar in structure but lacks the ketone group.
2-Nonyn-4-one: Lacks the ethoxy groups, making it less versatile in certain reactions.
1,1-Diethoxy-3-methyl-2-butene: Another diethoxy compound with different carbon chain length and structure.
Uniqueness
2-Nonyn-4-one, 1,1-diethoxy- is unique due to the presence of both a ketone group and two ethoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
122077-89-8 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1,1-diethoxynon-2-yn-4-one |
InChI |
InChI=1S/C13H22O3/c1-4-7-8-9-12(14)10-11-13(15-5-2)16-6-3/h13H,4-9H2,1-3H3 |
InChI Key |
AMDZDNYUQGTRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C#CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


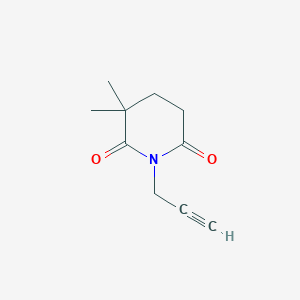
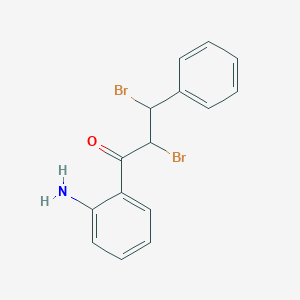
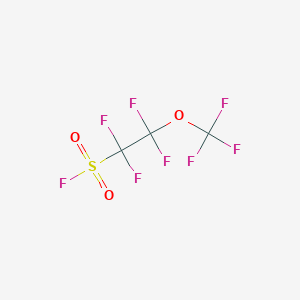
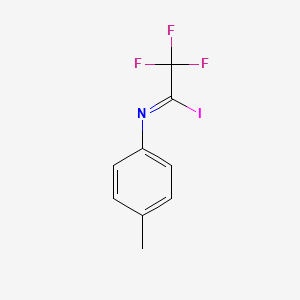
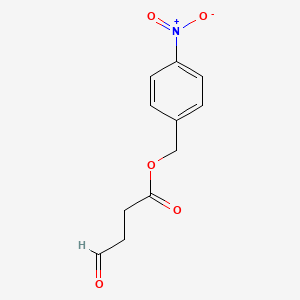
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
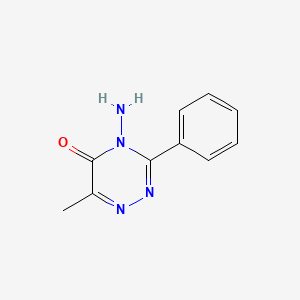
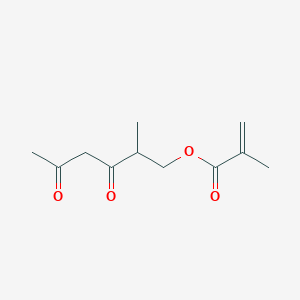

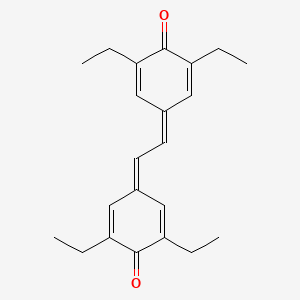
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
